molecular formula C19H24N2O2 B4980714 4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one

4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one

Cat. No.: B4980714
M. Wt: 312.4 g/mol
InChI Key: UNMXVQWIXZSDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methyl groups and a pyrrolidinylpropanone moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

4,6,8-trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-9-14(3)18-16(10-12)13(2)11-17(22)21(18)15(4)19(23)20-7-5-6-8-20/h9-11,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMXVQWIXZSDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)N2C(C)C(=O)N3CCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one typically involves multiple steps. One common method includes the cyclization of substituted quinolines. For instance, the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline can be employed . The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Aqueous hydrazine hydrate is commonly used for selective reduction of the carbonyl group.

    Condensation: Aldehydes and ketones in the presence of acidic or basic catalysts.

    Transamination: N,N-Dimethylformamide dimethyl acetal followed by reaction with primary amines.

Major Products

The major products formed from these reactions include various substituted quinolin-2-ones with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these factors, thereby preventing the coagulation cascade.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,8-Trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one is unique due to its specific substitution pattern and the presence of both quinoline and pyrrolidinylpropanone moieties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.